![molecular formula C18H19FO5 B102444 [2-hydroxy-3-(2-methylphenoxy)propyl] 2-(4-fluorophenoxy)acetate CAS No. 17753-07-0](/img/structure/B102444.png)
[2-hydroxy-3-(2-methylphenoxy)propyl] 2-(4-fluorophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-hydroxy-3-(2-methylphenoxy)propyl] 2-(4-fluorophenoxy)acetate is a chemical compound with the molecular formula C18H19FO5. This compound is known for its unique structure, which includes a fluorophenoxy group and a tolyloxy group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-hydroxy-3-(2-methylphenoxy)propyl] 2-(4-fluorophenoxy)acetate typically involves the esterification of (p-Fluorophenoxy)acetic acid with 2-hydroxy-3-(o-tolyloxy)propanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
[2-hydroxy-3-(2-methylphenoxy)propyl] 2-(4-fluorophenoxy)acetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy or tolyloxy groups using reagents such as sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenoxy or tolyloxy derivatives.
Scientific Research Applications
[2-hydroxy-3-(2-methylphenoxy)propyl] 2-(4-fluorophenoxy)acetate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-hydroxy-3-(2-methylphenoxy)propyl] 2-(4-fluorophenoxy)acetate involves its interaction with specific molecular targets. The fluorophenoxy and tolyloxy groups allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, making it useful in various research applications.
Comparison with Similar Compounds
Similar Compounds
- (p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester
- (p-Bromophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester
- (p-Methylphenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester
Uniqueness
[2-hydroxy-3-(2-methylphenoxy)propyl] 2-(4-fluorophenoxy)acetate is unique due to the presence of the fluorine atom in the phenoxy group. This fluorine atom can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs.
Properties
CAS No. |
17753-07-0 |
|---|---|
Molecular Formula |
C18H19FO5 |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
[2-hydroxy-3-(2-methylphenoxy)propyl] 2-(4-fluorophenoxy)acetate |
InChI |
InChI=1S/C18H19FO5/c1-13-4-2-3-5-17(13)23-10-15(20)11-24-18(21)12-22-16-8-6-14(19)7-9-16/h2-9,15,20H,10-12H2,1H3 |
InChI Key |
QTNBBHNCRGDBQA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(COC(=O)COC2=CC=C(C=C2)F)O |
Canonical SMILES |
CC1=CC=CC=C1OCC(COC(=O)COC2=CC=C(C=C2)F)O |
Synonyms |
p-Fluorophenoxyacetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


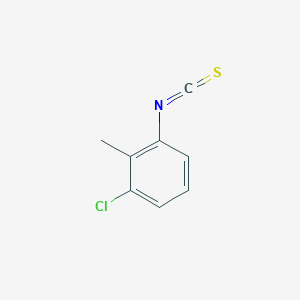


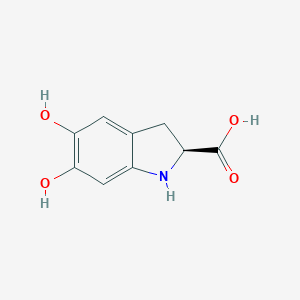
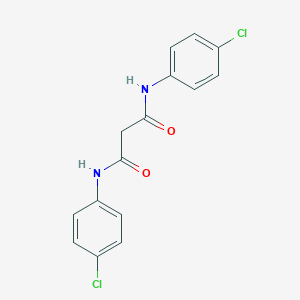
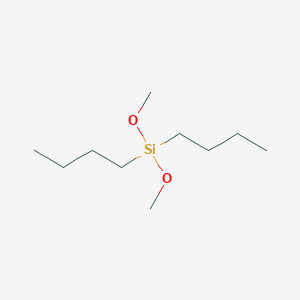
![3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one](/img/structure/B102372.png)
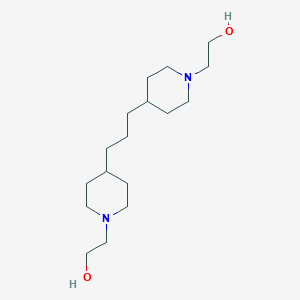
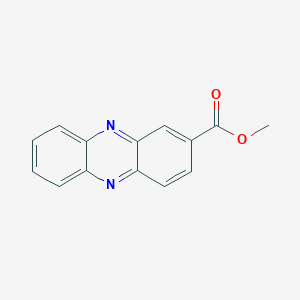
![Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one](/img/structure/B102375.png)
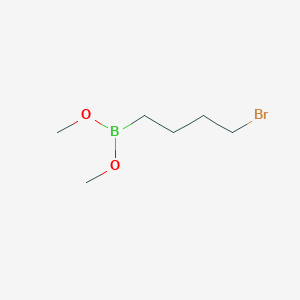

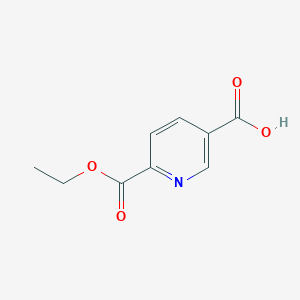
![1-[Chloro(phenyl)acetyl]piperidine](/img/structure/B102386.png)
